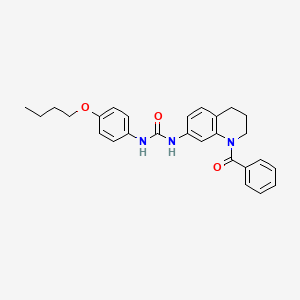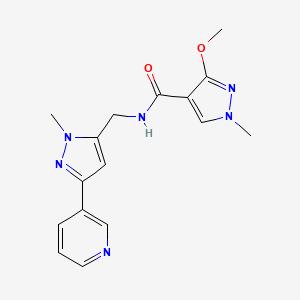
N-(2,3-dimethylcyclohexyl)-4-methylpyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dimethylcyclohexyl)-4-methylpyridin-2-amine is a compound characterized by its unique chemical structure, which includes a cyclohexane ring substituted with two methyl groups, a pyridine ring, and an amine group. This compound is generally a colorless to light yellow solid or powder and is soluble in many organic solvents such as alcohols, ethers, and hydrocarbons . It has significant applications in the fields of medicine and scientific research, primarily used in the synthesis of various drugs and organic compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylcyclohexyl)-4-methylpyridin-2-amine typically involves multiple steps, including cyclization, substitution, and amination reactions. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization . Another approach includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods
Industrial production of this compound often employs parallel solid-phase synthesis and photocatalytic synthesis due to their efficiency and scalability . These methods allow for the production of large quantities of the compound with high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,3-dimethylcyclohexyl)-4-methylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: Reacts with strong oxidizing agents.
Reduction: Acts as a reducing agent.
Substitution: Participates in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, acids, and bases. For example, it reacts violently with strong oxidizing agents and acids, and it can form N-chloroamines when reacting with hypochlorites .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted amines .
Wissenschaftliche Forschungsanwendungen
N-(2,3-dimethylcyclohexyl)-4-methylpyridin-2-amine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N-(2,3-dimethylcyclohexyl)-4-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. It acts as a base and a reducing agent, participating in various redox reactions . The compound’s effects are mediated through its ability to donate electrons and form new chemical bonds, influencing various biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2,3-dimethylcyclohexyl)-N-methylpiperidin-4-amine: Shares a similar cyclohexane and amine structure but differs in the presence of a piperidine ring.
N-(2,3-dimethylcyclohexyl)-4-methoxy-2-nitroaniline: Contains a methoxy and nitro group instead of a pyridine ring.
N-(2,3-dimethylcyclohexyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide: Features an oxazole ring and carboxamide group.
Uniqueness
N-(2,3-dimethylcyclohexyl)-4-methylpyridin-2-amine is unique due to its specific combination of a cyclohexane ring with two methyl groups, a pyridine ring, and an amine group. This structure imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications .
Eigenschaften
IUPAC Name |
N-(2,3-dimethylcyclohexyl)-4-methylpyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-10-7-8-15-14(9-10)16-13-6-4-5-11(2)12(13)3/h7-9,11-13H,4-6H2,1-3H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWLGEIJLOOIKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1C)NC2=NC=CC(=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2394785.png)






![Ethyl 5-benzamido-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2394796.png)
![2-[2-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}ethyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2394798.png)
![2-[[4-(6-Phenylpyridazin-3-yl)piperazin-1-yl]methyl]imidazo[1,2-a]pyridine](/img/structure/B2394799.png)


